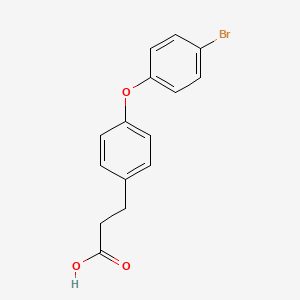

3-(4-(4-Bromophenoxy)phenyl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

881402-44-4 |

|---|---|

Molecular Formula |

C15H13BrO3 |

Molecular Weight |

321.16 g/mol |

IUPAC Name |

3-[4-(4-bromophenoxy)phenyl]propanoic acid |

InChI |

InChI=1S/C15H13BrO3/c16-12-4-8-14(9-5-12)19-13-6-1-11(2-7-13)3-10-15(17)18/h1-2,4-9H,3,10H2,(H,17,18) |

InChI Key |

SXLMWFLXPKZOOQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)O)OC2=CC=C(C=C2)Br |

Origin of Product |

United States |

Asymmetric Hydrogenation of a Prochiral Olefin

A highly effective and widely used method for synthesizing chiral 3-arylpropanoic acids is the asymmetric hydrogenation of the corresponding α,β-unsaturated carboxylic acid (a cinnamic acid derivative). For the target molecule, this would involve the synthesis of 3-(4-(4-bromophenoxy)phenyl)acrylic acid as the prochiral substrate. This precursor could then be subjected to hydrogenation using a chiral transition metal catalyst.

Rhodium and Ruthenium complexes with chiral phosphine (B1218219) ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are well-known for their high efficiency and enantioselectivity in such reactions. The choice of the specific ligand and reaction conditions is crucial for achieving high enantiomeric excess (ee).

Table 1: Representative Catalysts for Asymmetric Hydrogenation of Cinnamic Acid Derivatives

| Catalyst Precursor | Chiral Ligand | Typical Substrate | Enantiomeric Excess (ee) |

| [Rh(COD)₂]BF₄ | (R)-BINAP | Cinnamic Acid | >95% |

| Ru(OAc)₂ | (S)-BINAP | Substituted Cinnamic Acids | >90% |

| Ni(OAc)₂ | (R)-BINAP | α-Benzamidocinnamic acid esters | up to 96% |

This data is illustrative of the performance of these catalyst systems on similar substrates and is not from the direct synthesis of 3-(4-(4-bromophenoxy)phenyl)propanoic acid.

Asymmetric Conjugate Addition

Another powerful strategy involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound bearing a chiral auxiliary. In this approach, a chiral auxiliary is temporarily attached to an acrylic acid derivative, directing the stereochemical outcome of the nucleophilic attack.

For the synthesis of 3-(4-(4-bromophenoxy)phenyl)propanoic acid, this could involve the reaction of a (4-(4-bromophenoxy)phenyl) organometallic reagent (e.g., a Grignard reagent or an organoboron compound) with an acryloyl derivative of a chiral oxazolidinone (an Evans auxiliary). The chiral auxiliary would then be cleaved to yield the desired enantiomerically enriched propanoic acid.

Table 2: Chiral Auxiliaries for

| Chiral Auxiliary | Type of Reaction | Typical Nucleophile | Diastereomeric Excess (de) |

| (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Conjugate addition of organocuprates | Aryl cuprates | >98% |

| (R)-4-Phenyl-5,5-dimethyl-oxazolidin-2-one | Conjugate addition of Grignard reagents | Arylmagnesium bromides | High |

This table provides examples of chiral auxiliaries and their effectiveness in asymmetric conjugate additions for the synthesis of related chiral carboxylic acids.

Biocatalytic Approaches

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid moiety is a versatile functional group that readily participates in a variety of reactions, including esterification, amide formation, and transformations catalyzed by acids.

Esterification and Amide Formation Reactions

The carboxylic acid group of 3-(4-(4-bromophenoxy)phenyl)propanoic acid can be converted to esters and amides, which are fundamental transformations in organic synthesis. researchgate.netrsc.org

Esterification: In the presence of an acid catalyst, such as concentrated sulfuric acid, this compound can react with alcohols to form the corresponding esters. chemguide.co.ukceon.rs This reaction, known as Fischer esterification, is a reversible process. masterorganicchemistry.com The use of catalysts like N-bromosuccinimide (NBS) under mild conditions has also been reported for the esterification of various aryl and alkyl carboxylic acids. nih.gov

Amide Formation: The conversion of the carboxylic acid to an amide can be achieved through various methods. One common approach involves the use of coupling reagents to facilitate the reaction with an amine. researchgate.netrsc.org For instance, the amidation of 3-phenylpropanoic acid with L-Glu-OH has been studied under both acidic and basic conditions. researchgate.net Direct amide formation from unactivated carboxylic acids and amines can also be accomplished using specific catalysts. rsc.orgorganic-chemistry.orgnih.gov

Table 1: Examples of Esterification and Amide Formation Reactions

| Reactant | Reagent | Product | Reaction Type |

| This compound | Methanol, H₂SO₄ | Methyl 3-(4-(4-bromophenoxy)phenyl)propanoate | Esterification |

| This compound | Benzylamine, DCC | N-Benzyl-3-(4-(4-bromophenoxy)phenyl)propanamide | Amide Formation |

Note: DCC (dicyclohexylcarbodiimide) is a common coupling agent used in amide synthesis.

Acid-Catalyzed Transformations

Under acidic conditions, the carboxylic acid group can participate in various transformations. For example, intramolecular cyclization reactions can occur if a suitable nucleophile is present within the molecule. While specific studies on this compound are not prevalent, analogous structures suggest the possibility of such reactions. mdpi.com The protonation of the carbonyl oxygen by an acid catalyst increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.com

Transformations Involving the Aryl Bromide Moiety

The aryl bromide portion of the molecule is a key site for functionalization, primarily through nucleophilic substitution and cross-coupling reactions.

Nucleophilic Substitution Reactions and Their Scope

Direct nucleophilic aromatic substitution on the aryl bromide is generally challenging due to the high strength of the carbon-halogen bond in aryl halides. libretexts.orglibretexts.org However, such reactions can be facilitated if the aromatic ring is activated by strongly electron-withdrawing groups in the ortho or para positions. libretexts.orglibretexts.org In the case of this compound, the propanoic acid group is not a strong activating group for nucleophilic aromatic substitution. Therefore, harsh reaction conditions or the use of specific catalysts would likely be required to achieve nucleophilic displacement of the bromine atom. nih.gov

Cross-Coupling Reactions for Further Functionalization

The aryl bromide moiety is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. rsc.orgmdpi.comresearchgate.net These reactions are powerful tools for forming new carbon-carbon bonds and introducing a wide range of functional groups.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. rsc.orgjyu.fi This allows for the formation of biaryl structures. For example, reacting this compound with phenylboronic acid would yield 3-(4-(biphenyl-4-yloxy)phenyl)propanoic acid. The general mechanism involves oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid and reductive elimination to give the coupled product and regenerate the catalyst. nih.gov

Table 2: Representative Suzuki-Miyaura Coupling Reaction

| Aryl Bromide | Boronic Acid | Catalyst | Base | Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 3-(4-(biphenyl-4-yloxy)phenyl)propanoic acid |

Reactivity of the Aryl Ether Linkage

The aryl ether linkage in this compound is generally stable under many reaction conditions. Cleavage of this bond typically requires harsh conditions, such as strong acids or bases at high temperatures. researchgate.netresearchgate.net The β-aryl ether linkage is a significant bond in lignin, and its cleavage is a key step in lignin depolymerization. nih.govmdpi.com Studies on lignin model compounds have shown that acid-catalyzed hydrolysis of the α-O-4 ether linkage can occur, proceeding through a carbocation intermediate. researchgate.net However, the ether linkage in the target molecule is between two aryl groups, which is generally more robust than the α-O-4 linkage found in lignin.

Cleavage and Derivatization Strategies

The structural integrity and modification of this compound are centered on the reactivity of its ether bond and carboxylic acid function.

Ether Cleavage: The diaryl ether bond is generally stable and resistant to cleavage due to the strength of the sp² carbon-oxygen bonds. Unlike alkyl ethers, which can be cleaved by strong acids like HBr or HI, diaryl ethers require more forcing conditions. libretexts.orgwikipedia.org Acid-catalyzed cleavage would involve protonation of the ether oxygen, but the subsequent nucleophilic attack on the sp²-hybridized carbon of the phenyl rings is energetically unfavorable. pressbooks.pubmasterorganicchemistry.com Therefore, cleavage of the C-O bond in this compound is not a common transformation under standard laboratory conditions.

Carboxylic Acid Derivatization: The carboxylic acid group is the most reactive site for derivatization. Standard organic transformations can be readily applied to this moiety to generate a variety of derivatives. These reactions typically proceed under mild conditions. nih.gov

Esterification: Reaction with alcohols in the presence of an acid catalyst (e.g., H₂SO₄) or a coupling agent yields the corresponding esters.

Amidation: Treatment with amines, often activated by coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), produces amides. nih.gov

Acyl Halide Formation: Reaction with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into a more reactive acyl chloride, which can then be used to form esters, amides, and other acyl derivatives.

Phenacyl Ester Formation: For analytical purposes, such as HPLC detection, carboxylic acids can be derivatized with reagents like 4'-bromophenacyl trifluoromethanesulfonate to form UV-active phenacyl esters. nih.gov

A summary of common derivatization reactions is presented below.

| Reagent/Condition | Product Type |

| Alcohol (ROH), Acid Catalyst | Ester |

| Amine (RNH₂), EDC | Amide |

| Thionyl Chloride (SOCl₂) | Acyl Chloride |

| 4'-Bromophenacyl triflate | Bromophenacyl Ester |

General Oxidation and Reduction Processes

The response of this compound to oxidizing and reducing agents is largely dependent on the specific reagents and conditions employed.

Oxidation: The molecule is relatively stable towards mild oxidizing agents. The aromatic rings and the propanoic acid side chain are generally resistant to oxidation. Harsh oxidation conditions, for instance, using strong oxidizing agents like potassium permanganate or chromic acid under vigorous heating, could potentially lead to the degradation of the molecule, including cleavage of the aromatic rings. In a study on the oxidation of a related compound, 4-oxo-4-phenyl butanoic acid, using benzimidazolium fluorochromate, the reaction led to the formation of benzoic acid, indicating cleavage of the butanoic acid chain. scholarsresearchlibrary.com

Reduction: The carboxylic acid group is the primary site for reduction. It can be reduced to the corresponding primary alcohol, 3-(4-(4-bromophenoxy)phenyl)propan-1-ol. This transformation is typically achieved using strong reducing agents.

Common reducing agents for carboxylic acids include:

Lithium aluminum hydride (LiAlH₄): A powerful and common reagent for the reduction of carboxylic acids to primary alcohols.

Borane (BH₃): Often used as a complex with tetrahydrofuran (BH₃·THF), it selectively reduces carboxylic acids in the presence of other functional groups like esters.

The bromo- and ether functional groups are generally stable under these reducing conditions.

Utility in Downstream Synthetic Pathways

The structural framework of this compound makes it a valuable precursor for the synthesis of more complex molecules, particularly heterocyclic systems.

A significant application of related 3-arylpropanoic acids is in the synthesis of 1,3-diketones through an acid-catalyzed self-acylation reaction. researchgate.netnih.gov This methodology can be extended to this compound. The process involves an initial intramolecular Friedel-Crafts acylation (cyclization) to form an indanone intermediate, which is then acylated by another molecule of the activated propanoic acid.

The reaction is typically mediated by trifluoroacetic anhydride (TFAA), which activates the carboxylic acid, and catalyzed by trifluoromethanesulfonic acid (TfOH). nih.gov The resulting 1,3-diketone is a versatile intermediate that can be readily converted into pyrazoles by condensation with hydrazine or its derivatives. researchgate.net

The table below summarizes the conditions used for the analogous transformation of 3-(4-bromophenyl)propanoic acid. nih.gov

| Starting Material | Reagents | Product | Yield (%) |

| 3-(4-bromophenyl)propanoic acid | TFAA, TfOH (1.0 equiv) | 6-Bromo-2-[3-(4-bromophenyl)propanoyl]indan-1-one | 70 |

| 3-(4-bromophenyl)propanoic acid | TFAA, TfOH (0.5 equiv) | 6-Bromo-2-[3-(4-bromophenyl)propanoyl]indan-1-one | 59 |

These 1,3-diketone products can then be reacted with hydrazine hydrate in a suitable solvent like ethanol to yield the corresponding pyrazole derivatives.

The functional groups of this compound serve as handles for constructing a variety of novel heterocyclic systems. The carboxylic acid can be converted into hydrazides, which are key precursors for heterocycles like oxadiazoles and triazoles. nih.gov

Furthermore, the core structure can be elaborated into more complex systems. For instance, propanoic acid derivatives have been used in the synthesis of thiazoles and pyrazolo[3,4-b]pyridines. nih.govmdpi.com The synthesis of pyrazolo[3,4-b]pyridines, for example, can be achieved through a one-pot reaction involving 5-aminopyrazoles and other reagents, showcasing a pathway where a propanoic acid-derived scaffold could be incorporated. nih.gov The bromine atom on the phenoxy ring also offers a site for further functionalization, such as through palladium-catalyzed cross-coupling reactions, to introduce additional complexity and build larger heterocyclic assemblies.

Computational and Theoretical Investigations of 3 4 4 Bromophenoxy Phenyl Propanoic Acid

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. researchgate.netmdpi.com By approximating the many-electron Schrödinger equation, DFT provides a balance between accuracy and computational cost, making it suitable for molecules of the size and complexity of 3-(4-(4-Bromophenoxy)phenyl)propanoic acid.

Frontier Molecular Orbital (FMO) theory is a powerful application of molecular orbital theory for understanding chemical reactivity. wikipedia.orgyoutube.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. malayajournal.orgtaylorandfrancis.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

For this compound, DFT calculations could be employed to determine the energies of the HOMO and LUMO and to visualize their spatial distribution. The HOMO is expected to be localized on the electron-rich regions of the molecule, such as the phenoxy and phenyl rings, while the LUMO would likely be distributed over the electron-deficient areas, including the carboxylic acid group.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Calculated Value (eV) | Interpretation |

| HOMO Energy | -6.5 | Indicates the energy of the highest energy electrons available for donation. |

| LUMO Energy | -1.8 | Indicates the energy of the lowest energy available orbital for accepting electrons. |

| HOMO-LUMO Gap | 4.7 | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from DFT calculations.

DFT is a powerful tool for investigating the mechanisms of chemical reactions by mapping out the potential energy surface. This allows for the identification of transition states and intermediates, providing a detailed understanding of the reaction pathway. For this compound, DFT could be used to study various reactions, such as the esterification of the carboxylic acid group or electrophilic substitution on the aromatic rings. By calculating the activation energies for different possible pathways, the most likely reaction mechanism can be determined. For instance, in a study of the aqueous oxidation of 1,3-propanediol to 3-hydroxypropionic acid, DFT was used to gain insights into the reaction mechanism.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The flexibility of the propanoic acid side chain and the rotational freedom around the ether linkage in this compound mean that the molecule can adopt a multitude of conformations. Molecular Dynamics (MD) simulations are a powerful computational method for exploring the conformational landscape of flexible molecules. nih.govmdpi.com MD simulations model the movement of atoms over time by solving Newton's equations of motion, providing a dynamic picture of the molecule's behavior. acs.org

By performing MD simulations in different environments, such as in a vacuum or in a solvent, it is possible to identify the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with its environment, including potential binding partners. For drug-like molecules, understanding the conformational preferences is critical for predicting their binding affinities to biological targets. eurekalert.org

Theoretical Predictions of Spectroscopic Properties to Aid Experimental Assignments

Computational methods can be used to predict various spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These theoretical predictions can be invaluable in aiding the interpretation of experimental spectra. DFT calculations can provide accurate predictions of vibrational frequencies and NMR chemical shifts.

For this compound, the calculated IR spectrum would be expected to show characteristic peaks for the O-H stretch of the carboxylic acid (typically a broad band around 2500-3300 cm⁻¹), the C=O stretch (around 1700-1750 cm⁻¹), and the C-O stretches of the ether and carboxylic acid groups. spectroscopyonline.compressbooks.puborgchemboulder.comlibretexts.org The predicted ¹H and ¹³C NMR spectra would show signals for the protons and carbons in the different chemical environments of the molecule, including the aromatic rings and the propanoic acid chain. pressbooks.publibretexts.org

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Feature | Characteristic Range |

| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (broad) |

| C=O Stretch (Carboxylic Acid) | 1710-1760 cm⁻¹ | |

| ¹H NMR Spectroscopy | -COOH Proton | 10-13 ppm |

| Aromatic Protons | 6.8-7.8 ppm | |

| ¹³C NMR Spectroscopy | C=O Carbon (Carboxylic Acid) | 170-185 ppm |

| Aromatic Carbons | 110-160 ppm |

Note: The values in this table are based on typical ranges for similar functional groups and are for illustrative purposes.

Molecular Modeling for Ligand-Receptor Interaction Hypotheses (excluding specific biological outcomes)

Molecular modeling techniques, particularly molecular docking, are widely used to generate hypotheses about how a small molecule (ligand) might bind to a macromolecular target (receptor). nih.govmdpi.com These methods use scoring functions to predict the preferred binding orientation and affinity of a ligand to a receptor's binding site.

For this compound, molecular docking studies could be performed with various protein targets to explore potential ligand-receptor interactions. Such studies would provide insights into the possible binding modes of the molecule, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds. The results of these simulations can guide the design of new molecules with potentially improved binding characteristics. For instance, studies on biphenyl ether analogs have explored their interactions with biological targets. nih.govmdpi.com

Table 3: Hypothetical Ligand-Receptor Interactions for this compound from Molecular Docking

| Type of Interaction | Potential Interacting Groups on the Ligand |

| Hydrogen Bonding | Carboxylic acid group (as donor and acceptor) |

| Hydrophobic Interactions | Phenyl and bromophenoxy rings |

| Halogen Bonding | Bromine atom |

| π-π Stacking | Aromatic rings |

Note: This table illustrates the types of non-covalent interactions that could be hypothesized from molecular modeling studies.

Applications in Advanced Materials Science Research

Role in the Design and Synthesis of Functional Materials

There is no available research in the current scientific literature that describes the use of 3-(4-(4-Bromophenoxy)phenyl)propanoic acid in the design and synthesis of functional materials. While the molecular structure possesses features that could be amenable to the creation of materials such as metal-organic frameworks or coordination polymers, no studies have been published that demonstrate or investigate this potential.

Research into Its Potential in Drug Delivery Systems

There is a lack of published research exploring the potential of this compound in the development of drug delivery systems.

Utility in Organic Synthesis As a Versatile Building Block

General Precursor for the Synthesis of Complex Organic Architectures

As a building block, 3-(4-(4-Bromophenoxy)phenyl)propanoic acid offers several strategic advantages for elaborating complex molecular structures. The carboxylic acid functional group can be readily converted into a wide array of other functionalities, such as esters, amides, acid halides, and alcohols, providing a gateway to numerous synthetic pathways.

The diaryl ether (DE) component of the molecule is a particularly significant feature. The DE scaffold is prevalent in many natural products and synthetic compounds, prized for its physicochemical properties, including metabolic stability and the ability to adopt specific, often rigid, conformations. nih.govnih.gov The ether linkage, while generally stable, imparts a defined spatial relationship between the two aromatic rings. Synthetic strategies can leverage this pre-organized structure to build larger, architecturally complex molecules where precise control of geometry is crucial. Furthermore, the bromine atom on one of the phenyl rings is a key functional handle for modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), allowing for the facile formation of new carbon-carbon or carbon-heteroatom bonds. This enables the "stitching" of this diaryl ether unit into larger, more intricate molecular frameworks.

Intermediate in the Academic Research of Bioactive Molecules and Pharmaceuticals

The diaryl ether motif is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological targets. acs.orgnih.govresearchgate.net Consequently, compounds containing this moiety are frequently investigated in the search for new therapeutic agents. Derivatives have been synthesized and explored for a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties. nih.govnih.gov

Arylpropionic acid derivatives are also a well-established class of pharmacologically active compounds, most famously represented by non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241). humanjournals.comresearchgate.net Research has shown that modifying the arylpropionic acid structure can lead to a broad spectrum of biological effects, including anticancer and anticonvulsant activities. humanjournals.comresearchgate.net

Specifically, propionic acids containing a diaryl ether structure have been identified as promising leads in drug discovery. For instance, a novel series of 3-aryl-3-(4-phenoxy)-propionic acids were investigated as potent agonists for G protein-coupled receptor 40 (GPR40), a target for the treatment of type II diabetes. nih.gov Although this research did not use the exact bromo-substituted compound, it highlights the potential of this molecular class in pharmaceutical development. The synthesis of libraries of related compounds, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, has also yielded promising scaffolds for developing novel antimicrobial and anticancer candidates. nih.govmdpi.com The title compound serves as a valuable starting material for creating analogous libraries to explore new biological activities.

Building Block for Agrochemical Research and Development

The diaryl ether scaffold is not only prominent in pharmaceuticals but is also a cornerstone in the agrochemical industry. acs.orgnih.gov Many commercial pesticides, including herbicides, fungicides, and insecticides, are based on this structural motif. researchgate.netnih.gov The development of new agrochemicals is a continuous process driven by the need for improved efficacy, selectivity, and environmental safety profiles, as well as the challenge of overcoming pest resistance. google.comresearchgate.net

The synthesis of novel diaryl ether derivatives is a key strategy in this field. researchgate.net For example, various diaryl ether herbicides function by inhibiting specific plant enzymes. researchgate.net The this compound molecule represents a useful starting point for creating new agrochemical candidates. The propanoic acid handle can be derivatized to modulate solubility and uptake in plants, while the brominated ring allows for synthetic diversification to optimize biological activity and target specificity. Researchers in this field could utilize this compound to generate novel analogues for screening against various agricultural pests and weeds.

Academic Research on Biological and Biochemical Interactions Mechanistic and Exploratory Studies

Investigations into Enzyme Activity and Inhibition Mechanisms

While direct studies on the enzyme inhibition profile of "3-(4-(4-Bromophenoxy)phenyl)propanoic acid" are not extensively documented, research on structurally similar compounds provides a basis for potential activity. For instance, derivatives of N-substituted-(4-bromophenyl)-sulfonamides have been synthesized and investigated for their enzyme inhibitory potential. researchgate.net The presence of the 4-bromophenyl moiety in these compounds is crucial for their biological activity. This suggests that the 4-bromophenoxy group in "this compound" could also play a significant role in its interaction with enzyme active sites. The propanoic acid side chain is another key feature that could be involved in binding to enzymes, potentially through hydrogen bonding or electrostatic interactions.

Studies on Protein Interactions and Receptor Binding in Model Systems

The interaction of "this compound" with various proteins and receptors is a key area of investigation. Phenylpropanoic acid derivatives have been identified as agonists for the free fatty acid receptor 4 (FFA4), a receptor involved in nutrient sensing and inflammation. nih.gov This suggests that "this compound" might also interact with FFA4, potentially modulating its activity.

Structure-Activity Relationship (SAR) Studies in Chemical Biology Contexts

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For propanoic acid derivatives, several structural features have been identified as important for their activity. The nature and position of substituents on the phenyl ring, for example, can significantly impact potency and selectivity. mdpi.comfrontiersin.org

In the case of "this compound," the key structural components include:

The propanoic acid moiety: This group is often critical for binding to target proteins, frequently forming key hydrogen bonds or salt bridges.

The phenyl ring : This provides a scaffold for the other functional groups and can engage in hydrophobic or pi-stacking interactions.

The ether linkage : This provides flexibility to the molecule, allowing it to adopt different conformations to fit into a binding site.

The 4-bromophenyl group : The bromine atom can act as a halogen bond donor and also increases the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

SAR studies on related compounds can guide the design of new analogs of "this compound" with improved activity and selectivity.

Exploratory Research in Antimicrobial Mechanisms Against Pathogens

There is growing interest in the antimicrobial potential of propanoic acid derivatives. Studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated their activity against a range of multidrug-resistant bacterial and fungal pathogens. nih.govnih.gov These compounds have shown promising minimum inhibitory concentrations (MICs) against pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and Candida auris. nih.gov

The antimicrobial mechanism of these compounds is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes. The structural features of "this compound," particularly the lipophilic 4-bromophenoxy group, may facilitate its entry into microbial cells and interaction with intracellular targets.

| Pathogen | Activity of Related Propanoic Acid Derivatives | Potential Implication for this compound |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | MIC values ranging from 1 to 8 µg/mL for some 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. nih.gov | Potential for antibacterial activity against Gram-positive bacteria. |

| Candida auris | MIC values ranging from 0.5 to 64 µg/mL for some 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. nih.govnih.gov | Potential for antifungal activity against drug-resistant yeasts. |

Investigations into Anti-inflammatory Pathways

The anti-inflammatory properties of propanoic acid derivatives are well-established, with ibuprofen (B1674241) and naproxen (B1676952) being prominent examples of nonsteroidal anti-inflammatory drugs (NSAIDs). Research has explored the anti-inflammatory effects of various other propanoic acid derivatives. For instance, 3-benzoyl-propionic acid has been shown to possess anti-inflammatory and analgesic properties. researchgate.net

Furthermore, 3-(4-hydroxyphenyl)propionic acid, a microbial metabolite of procyanidin (B600670) A2, has demonstrated anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. nih.govrsc.org These findings suggest that "this compound" may also exert anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) enzymes or by modulating other inflammatory pathways. nih.gov

Mechanistic Studies in Anticancer Research

The potential of propanoic acid derivatives as anticancer agents is an active area of research. Various derivatives have been synthesized and evaluated for their cytotoxic activity against different cancer cell lines. mdpi.commdpi.comnih.govresearchgate.netnih.gov For example, certain 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown the ability to reduce the viability of A549 lung cancer cells. mdpi.comresearchgate.net

The proposed mechanisms of anticancer activity for these compounds include the induction of apoptosis, inhibition of cell proliferation, and interference with signaling pathways crucial for cancer cell survival. The presence of the bromophenyl group in "this compound" might enhance its anticancer potential, as halogenated compounds are a common feature in many anticancer drugs.

| Cancer Cell Line | Activity of Related Propanoic Acid Derivatives | Potential Implication for this compound |

|---|---|---|

| A549 (Lung Cancer) | Some 3-((4-hydroxyphenyl)amino)propanoic acid derivatives reduce cell viability. mdpi.comresearchgate.net | Potential for cytotoxic activity against lung cancer cells. |

| Breast Cancer Cells | Brominated coelenteramines, which share a bromophenyl group, have shown anticancer potential. nih.gov | The bromophenyl moiety may contribute to anticancer activity. |

| Prostate Cancer Cells | Brominated coelenteramines have shown anticancer potential. nih.gov | The bromophenyl moiety may contribute to anticancer activity. |

Research on Modulating Neurotransmitter Systems (based on structural analogy to known modulators)

While direct research on the effects of "this compound" on neurotransmitter systems is limited, its structural similarity to known neuromodulators suggests a potential for such activity. The central scaffold of the molecule, a phenylpropanoic acid, is present in various compounds that interact with the central nervous system.

Alterations in the levels of neurotransmitters like GABA, glutamate, dopamine, and serotonin (B10506) are implicated in various neurological disorders. nih.gov Compounds that can modulate the action of these neurotransmitters are of significant therapeutic interest. nih.gov The specific structural features of "this compound," including its size, shape, and electronic properties, would determine its ability to bind to and modulate the activity of neurotransmitter receptors or transporters. Further research is needed to explore this potential.

Future Research Directions and Perspectives for 3 4 4 Bromophenoxy Phenyl Propanoic Acid

Development of Novel and Sustainable Synthetic Methodologies

The classical synthesis of diaryl ethers often involves Ullmann-type condensations, which traditionally require harsh conditions, stoichiometric copper, and high-boiling polar solvents. wikipedia.orgrsc.org Future research should pivot towards developing more sustainable and efficient synthetic routes for 3-(4-(4-Bromophenoxy)phenyl)propanoic acid.

Key areas for investigation include:

Catalyst Innovation: Moving beyond traditional copper-based systems, research into palladium- or nickel-catalyzed cross-coupling reactions could offer milder conditions and broader substrate scopes. researchgate.netwaseda.jp Exploring the use of earth-abundant metal catalysts like iron or nickel would align with green chemistry principles by reducing reliance on precious metals. pfizer.comnih.gov

Modern Coupling Reactions: The Chan-Lam and Buchwald-Hartwig amination reactions represent powerful methods for C-O bond formation. mdpi.comnih.govorganic-chemistry.org Adapting these modern coupling techniques could provide more efficient and functional-group-tolerant pathways to the target molecule and its analogs.

Process Intensification: The application of technologies like microwave-assisted synthesis or continuous flow chemistry could dramatically reduce reaction times, improve energy efficiency, and allow for safer, more controlled production. ispe.orgresearchgate.net

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Traditional Approach (e.g., Ullmann) | Proposed Future Direction | Potential Advantages of Future Direction |

|---|---|---|---|

| Catalyst | Stoichiometric Copper Powder | Catalytic Ni, Pd, or Fe complexes | Lower catalyst loading, higher efficiency, reduced metal waste. nih.gov |

| Solvents | High-boiling polar solvents (DMF, Nitrobenzene) | Green solvents (e.g., 2-Me-THF, t-amyl alcohol, ionic liquids, water). acs.orgacs.orgnih.gov | Reduced environmental impact, improved safety profile. mdpi.com |

| Conditions | High temperatures (>200 °C) | Lower temperatures, microwave or flow-assisted | Energy savings, faster reactions, better control. ispe.org |

| Overall Process | Batch processing with significant waste | Continuous flow synthesis, one-pot reactions | Improved atom economy, minimized waste, enhanced safety. acs.org |

Exploration of Uncharted Chemical Transformations and Derivatizations

The inherent functionality of this compound offers numerous opportunities for chemical modification to generate novel derivatives with tailored properties. Future research should systematically explore these transformations.

Carboxylic Acid Group Modification: The propanoic acid moiety is a prime site for derivatization. It can be converted into a wide array of functional groups, including esters, amides, acyl hydrazides, and hydroxamic acids, using standard peptide coupling methods. thermofisher.com These modifications can modulate the compound's solubility, polarity, and ability to interact with biological targets.

Cross-Coupling at the Bromo-Position: The bromine atom serves as a synthetic handle for various cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. This allows for the introduction of diverse aryl, vinyl, or alkynyl groups, creating a library of complex derivatives for screening in material or biological applications. Developing green protocols for these reactions, for instance using sustainable solvents, is a key research goal. acs.orginovatus.es

Ether Bond Scission: Investigating the conditions required for the cleavage of the diaryl ether C-O bond could provide access to valuable phenol and phenylpropanoic acid building blocks. mdpi.com While challenging, developing selective cleavage methods would enhance the synthetic utility of the core scaffold.

Table 2: Potential Derivatizations and Their Rationale

| Reaction Site | Transformation | Potential Derivative | Research Rationale |

|---|---|---|---|

| Carboxylic Acid | Amidation | N-Alkyl/Aryl Amides | Modulate biological activity, improve cell permeability. |

| Carboxylic Acid | Esterification | Methyl/Ethyl Esters | Create prodrugs, alter pharmacokinetic properties. |

| Aromatic Ring | Suzuki-Miyaura Coupling | Biaryl derivatives | Develop novel materials (e.g., liquid crystals, polymers), explore structure-activity relationships. |

| Aromatic Ring | Buchwald-Hartwig Amination | N-Aryl amine derivatives | Synthesize compounds with potential electronic or pharmaceutical properties. |

Application of Advanced Analytical Techniques for Deeper Structural Insights

A thorough characterization of this compound and its derivatives is fundamental. While standard techniques like NMR and mass spectrometry are essential for initial identification, advanced methods can provide deeper insights into its structure, conformation, and purity. ijpsjournal.com

High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) or Orbitrap MS can provide highly accurate mass measurements, confirming elemental composition and aiding in the identification of trace impurities or degradation products. ijpsjournal.com Tandem MS (MS/MS) would be crucial for elucidating fragmentation patterns, which is vital for structural confirmation and metabolite identification in future biochemical studies.

Multidimensional and Solid-State NMR: Advanced 2D-NMR techniques (COSY, HSQC, HMBC) are necessary to unambiguously assign all proton and carbon signals, especially for complex derivatives. ijpsjournal.com Solid-state NMR could be employed to study the compound in its crystalline form, providing information on molecular packing and polymorphism.

Chromatographic Methods: The development of advanced chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is crucial for purity analysis and separation of potential isomers or impurities. creative-proteomics.com Techniques like GC-MS and LC-MS are indispensable for both qualitative and quantitative analysis. ijpsjournal.comcreative-proteomics.com

Table 3: Advanced Analytical Techniques and Potential Insights

| Technique | Specific Method | Information Gained |

|---|---|---|

| Mass Spectrometry | LC-MS/MS, HRMS | Precise molecular weight, elemental composition, fragmentation pathways, metabolite identification. ijpsjournal.com |

| NMR Spectroscopy | 2D NMR (HSQC, HMBC), Solid-State NMR | Unambiguous structural elucidation, molecular conformation, crystal packing information. ijpsjournal.com |

| X-ray Crystallography | Single-Crystal XRD | Definitive 3D molecular structure, bond lengths, bond angles, intermolecular interactions. |

| Chromatography | Chiral HPLC, GCxGC-MS | Separation of enantiomers (if applicable), comprehensive impurity profiling. mdpi.com |

Expanding Research into Novel Material Applications and Functional Designs

The unique structure of this compound makes it an attractive candidate for the development of novel functional materials.

Polymer Science: The diaryl ether motif is a component of high-performance polymers known for their thermal and chemical stability. jsynthchem.com The propanoic acid and bromo- functionalities could be used to synthesize novel polyesters, polyamides, or polyethers with tailored properties for applications in electronics or aerospace.

Liquid Crystals: The rigid, aromatic core of the molecule suggests potential applications in liquid crystal technology. Derivatization to introduce long alkyl chains could induce mesophase behavior.

Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker to coordinate with metal ions, forming porous MOFs. These materials have potential applications in gas storage, separation, and catalysis.

Surface Modification: The carboxylic acid can be used to anchor the molecule onto metal oxide surfaces, modifying their properties for applications in sensors, coatings, or chromatography.

Deeper Elucidation of Biochemical Interaction Mechanisms and Biological Targets

Phenylpropanoic acids and diaryl ethers are recognized as important pharmacophores in drug discovery, exhibiting a wide range of biological activities. drugbank.comresearchgate.nethumanjournals.com Research on derivatives of similar scaffolds has revealed potential as anticancer and antimicrobial agents. nih.gov This provides a strong rationale for investigating the biochemical profile of this compound.

Future research should focus on:

Broad-Spectrum Bioactivity Screening: The compound and its derivatives should be screened against a diverse range of biological targets, including enzymes (e.g., cyclooxygenases, kinases), G-protein coupled receptors (GPCRs), and various cancer cell lines and microbial strains. nih.govnih.gov

Target Identification: For any identified "hits," subsequent studies must focus on identifying the specific molecular target. Techniques such as affinity chromatography, proteomics, and computational docking can be employed to pinpoint the protein(s) with which the compound interacts.

Structure-Activity Relationship (SAR) Studies: A systematic synthesis and screening of derivatives (as outlined in section 9.2) will be crucial to establish clear SAR. nih.gov This will guide the optimization of the scaffold to enhance potency and selectivity for a desired biological target. For example, studies on related phenylpropanoic acid derivatives have shown them to be G protein-coupled receptor 40 agonists for potential treatment of type 2 diabetes. nih.gov

Integration with Green Chemistry Principles for Environmentally Benign Processes

Future research and development involving this compound must be guided by the principles of green chemistry to ensure sustainability. mdpi.comacs.orgnih.gov

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all starting materials into the final product, minimizing waste. acs.org Catalytic reactions are inherently more atom-economical than stoichiometric ones.

Use of Renewable Feedstocks: Investigation into synthesizing the aromatic precursors from bio-based sources rather than petrochemicals would represent a significant advance in sustainability.

Design for Degradation: Future derivatization efforts could incorporate functional groups that render the final products biodegradable, preventing their persistence in the environment.

Safer Solvents and Reagents: A primary goal should be the replacement of hazardous organic solvents with greener alternatives like water, bio-derived solvents (e.g., furfuryl alcohol), or supercritical fluids. pfizer.comrsc.org

Table 4: Application of Green Chemistry Principles

| Green Chemistry Principle | Application to this compound Research |

|---|---|

| Prevention | Optimize reactions to minimize byproduct formation from the outset. |

| Atom Economy | Prioritize catalytic coupling reactions (e.g., Suzuki, Chan-Lam) over classical stoichiometric methods. |

| Less Hazardous Chemical Syntheses | Replace hazardous reagents and high-boiling solvents with safer alternatives. ispe.org |

| Use of Renewable Feedstocks | Explore synthetic routes starting from biomass-derived phenols or other bio-based precursors. |

| Catalysis | Focus on developing highly efficient and recyclable catalysts (e.g., nickel, iron) to replace precious metals. nih.gov |

Compound Names

Q & A

Q. What are the key spectroscopic characteristics for confirming the structure of 3-(4-(4-Bromophenoxy)phenyl)propanoic acid?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Aromatic protons in the 4-bromophenoxy and phenylpropanoic acid moieties appear as multiplets between δ 6.8–7.6 ppm. The propanoic acid proton (COOH) may appear as a broad singlet (~δ 12.5 ppm) or be absent due to exchange broadening.

- ¹³C NMR: Key signals include the carbonyl carbon (COOH) at ~δ 170–175 ppm, aromatic carbons (C-Br) at ~δ 120–135 ppm, and the methylene carbons (CH₂) in the propanoic acid chain at ~δ 30–40 ppm.

- Infrared (IR) Spectroscopy: A strong O-H stretch (carboxylic acid) at ~2500–3000 cm⁻¹ and C=O stretch at ~1700 cm⁻¹.

- Mass Spectrometry (MS): Molecular ion peak at m/z 321 (for C₁₅H₁₃BrO₃), with fragmentation patterns showing loss of COOH (44 amu) and Br (79.9 amu) .

Q. What synthetic routes are commonly employed for the preparation of this compound?

Methodological Answer:

- Step 1: Suzuki-Miyaura Coupling

React 4-bromophenol with a boronic acid derivative (e.g., 4-carboxyphenylboronic acid) using a palladium catalyst (e.g., Pd(PPh₃)₄) in a THF/water mixture. Base: Na₂CO₃; temperature: 80–100°C; reaction time: 12–24 hours . - Step 2: Hydrolysis of Esters

If intermediates are ester-protected (e.g., methyl ester), hydrolyze using LiOH in THF/water at 50°C for 2–4 hours. Acidify with HCl to precipitate the carboxylic acid . - Purification: Recrystallize from ethanol/water or use column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage: Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C. Desiccate to prevent hygroscopic degradation.

- Handling: Use gloves and fume hoods to avoid exposure. Monitor for decomposition via TLC or HPLC; degradation products may include debrominated derivatives or oxidized side chains .

Advanced Research Questions

Q. How can researchers optimize the coupling reaction yield in the synthesis of this compound?

Methodological Answer:

-

Design of Experiments (DOE):

Variable Range Tested Optimal Condition Catalyst loading 1–5 mol% Pd 2.5 mol% Pd(PPh₃)₄ Solvent THF, DMF, DMSO THF:H₂O (3:1) Temperature 60–120°C 90°C Base K₂CO₃, Na₂CO₃, Cs₂CO₃ Na₂CO₃ -

Analysis: Monitor reaction progress via TLC. Isolate intermediates for kinetic studies. Use LC-MS to identify side products (e.g., homocoupling of boronic acid) .

Q. What strategies resolve contradictions in reported biological activities of this compound?

Methodological Answer:

- Reproducibility Checks:

- Standardize assay conditions (e.g., pH, temperature, cell lines).

- Verify compound purity (>95% via HPLC; C18 column, acetonitrile/water gradient) .

- Mechanistic Studies:

Q. How does the electronic effect of the bromophenoxy group influence the compound's reactivity?

Methodological Answer:

- Computational Analysis:

Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density. Bromine’s electron-withdrawing effect reduces electron density on the phenoxy ring, directing electrophilic substitution to the para position. - Experimental Validation:

Synthesize derivatives (e.g., nitro or methoxy substituents) and compare reaction rates in nucleophilic acyl substitution .

Q. What in vitro models are suitable for assessing its biological activity?

Methodological Answer:

- Enzyme Inhibition Assays:

Target cyclooxygenase-2 (COX-2) or lipoxygenase (LOX) using purified enzymes. Measure IC₅₀ values via UV-Vis spectroscopy (e.g., LOX activity at 234 nm) . - Cell-Based Models:

Use human cancer cell lines (e.g., MCF-7) for cytotoxicity studies (MTT assay). Include controls for apoptosis (caspase-3 activation) and oxidative stress (ROS detection) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.